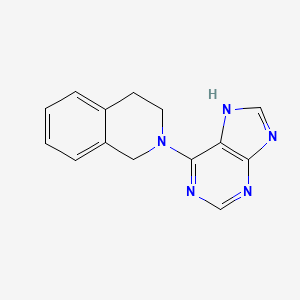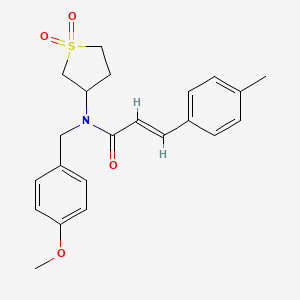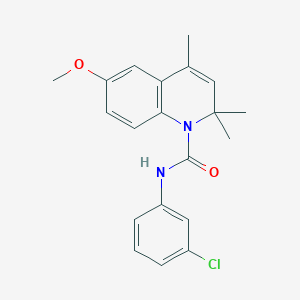![molecular formula C18H17Cl2N5O3S B12136022 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12136022.png)
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide est un composé organique complexe caractérisé par ses groupes fonctionnels triazole et acétamide uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide implique généralement plusieurs étapes. Le processus commence par la préparation du cycle triazole, suivie de l'introduction des groupes sulfanyl et acétamide. Les réactifs courants utilisés dans ces réactions comprennent la dichlorophénylamine, les précurseurs de triazole et les dérivés d'acétamide. Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer des rendements élevés et la pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à écoulement continu. Ces méthodes garantissent une qualité et une évolutivité constantes, rendant le composé disponible pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le cycle triazole en ses dérivés aminés correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier aux niveaux des portions dichlorophényle et triazole.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les thiols. Les conditions réactionnelles impliquent souvent des solvants, des températures et des niveaux de pH spécifiques pour optimiser les résultats de la réaction.
Produits majeurs
Applications de la recherche scientifique
2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme unité de base pour synthétiser des molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur ou activateur enzymatique.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide
- 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide
Unicité
Comparé à des composés similaires, 2-{[4-amino-5-(2,4-dichlorophényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-diméthoxyphényl)acétamide se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C18H17Cl2N5O3S |
|---|---|
Poids moléculaire |
454.3 g/mol |
Nom IUPAC |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O3S/c1-27-11-4-6-14(15(8-11)28-2)22-16(26)9-29-18-24-23-17(25(18)21)12-5-3-10(19)7-13(12)20/h3-8H,9,21H2,1-2H3,(H,22,26) |
Clé InChI |
FLRFIDRCLDIWGO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


}-N-naphthylaceta mide](/img/structure/B12135950.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,5-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12135957.png)
![3-(2-chlorophenyl)-N-(4-ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12135965.png)
![N-(4-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135966.png)

![(2Z)-2-(4-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135974.png)

![N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B12135986.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12135991.png)

![(2Z)-6-(4-fluorobenzyl)-2-(furan-2-ylmethylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135995.png)

![5-(2,3-Dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-1-(3-morpholin-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136006.png)
